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Compound of Interest

Compound Name: (S)-1-Octyn-3-ol

Cat. No.: B1585859

In the landscape of modern pharmaceutical development and complex molecule synthesis,
chiral propargylic alcohols stand out as exceptionally versatile building blocks. Their unique
bifunctionality, possessing both a reactive terminal alkyne and a stereodefined secondary
alcohol, allows for orthogonal chemical modifications and precise three-dimensional control in
molecular architecture. Among these critical intermediates, (S)-1-Octyn-3-ol has emerged as a
compound of significant interest, particularly as a key precursor for the synthesis of
prostaglandins and their analogues.[1] This guide provides an in-depth analysis of the physical,
chemical, and spectroscopic properties of (S)-1-Octyn-3-ol, offering field-proven insights and
detailed protocols for its synthesis, characterization, and application.

Physicochemical and Stereochemical Properties

(S)-1-Octyn-3-ol is a chiral secondary alcohol. The "(S)" designation refers to the
stereochemical configuration at the C3 carbinol center, as defined by the Cahn-Ingold-Prelog
priority rules. This specific stereoisomer is crucial for its utility in asymmetric synthesis, where
maintaining enantiopurity is paramount for achieving the desired biological activity in the final
target molecule.

Core Physical Data

The fundamental physical properties of (S)-1-Octyn-3-ol are summarized below. These values
are critical for its handling, purification, and use in subsequent reactions.
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Property Value Source(s)
CAS Number 32556-71-1 [2]
Molecular Formula CsH140 [2]
Molecular Weight 126.20 g/mol [2][3]
Clear, colorless to yellowish
Appearance . [4]
liquid
. i 100 °C @ 20 mmHg (83 °C @
Boiling Point [2][5]
19 mmHg)
Density 0.864 g/mL at 25 °C [2][5]
Refractive Index (n2°/D) 1.441 - 1.442 [2][5]
Specific Optical Rotation [0]?3/D = -7.5° (neat) Inferred from[6]

Sparingly soluble in water (est.
N 3.4 g/L); Soluble in common
Solubility ] ) [4]
organic solvents like ether,

THF.

Note on Specific Rotation: The value is inferred from the reported specific rotation of the (R)-
(+)-enantiomer, which is +7.5° (neat).[6] Enantiomers exhibit equal and opposite optical
rotations.

Spectroscopic Characterization: A Guide to Quality
Control

Confirming the identity and purity of (S)-1-Octyn-3-ol is essential. The following spectroscopic
data are characteristic of the molecule. In a standard achiral solvent, the NMR spectra of the
(S) and (R) enantiomers are identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide a detailed map of the carbon and proton environments within the
molecule.
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Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)

1H NMR (CDCls) ~4.33 multiplet H-3 (CH-OH)

~2.42 doublet (J=2 Hz) H-1 (C=C-H)

~1.65 multiplet H-4 (-CH2-)

~1.3-1.4 multiplet H-5, H-6, H-7 (-CH2-)

~0.86 triplet (J=6.6 Hz) H-8 (-CHs3)

13C NMR (CDCls) ~85.1 singlet C-2 (-C=CH)

~72.6 singlet C-1 (-C=CH)

~62.0 singlet C-3 (CH-OH)

~37.4 singlet C-4 (-CH2-)

~31.3 singlet C-5 (-CHz2-)

~24.6 singlet C-6 (-CH2-)

~22.4 singlet C-7 (-CH2-)

~13.9 singlet C-8 (-CHs3)

(Data based on
representative spectra
for the racemic

compound)[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key
functional groups: the alcohol and the terminal alkyne.
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment

~3315 Strong, Broad O-H stretch (alcohol)
~3300 Strong, Sharp =C-H stretch (terminal alkyne)
~2950-2860 Strong C-H stretch (aliphatic)
~2120 Weak to Medium C=C stretch (terminal alkyne)

) C-O stretch (secondary
~1060-1120 Medium

alcohol)

(Data based on representative

spectra for the racemic
compound)[6][7]

Synthesis and Purification

The preparation of enantiomerically pure (S)-1-Octyn-3-ol is most reliably achieved through

the asymmetric reduction of the corresponding ketone, 1-octyn-3-one. The following workflow

outlines the synthesis, purification, and analytical verification of the final product.
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Caption: Synthesis and Quality Control Workflow.
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Detailed Protocol: Asymmetric Synthesis

This protocol is adapted from the robust and well-documented procedure in Organic
Syntheses, which details the preparation of the (R)-enantiomer.[6] To obtain the target (S)-
enantiomer, the synthesis must start with (-)-a-pinene instead of (+)-a-pinene.

Step 1: Preparation of the Chiral Reducing Agent (B-3-Pinanyl-9-BBN)

o Flame-dry a 2 L round-bottomed flask equipped with a reflux condenser and magnetic stirrer
under a nitrogen atmosphere.

e Charge the flask with 800 mL of a 0.5 M THF solution of 9-borabicyclo[3.3.1]Jnonane (9-BBN)
(0.4 mol).

e Add 61.3 g (0.45 mol) of enantiomerically pure (-)-a-pinene.
o Reflux the solution for 4 hours.

e Cool the solution and remove the excess a-pinene and THF under vacuum to yield the neat
chiral borane reagent as a thick oil.

Step 2: Asymmetric Reduction
o Cool the flask containing the chiral reagent to 0 °C in an ice bath.
e Slowly add 35.3 g (0.285 mol) of 1-octyn-3-one.

» Allow the reaction to slowly warm to room temperature and stir for approximately 8 hours.
Monitor the reaction for completion by TLC or GC.

Step 3: Workup and Purification

o Destroy the excess borane reagent by adding 22 mL (0.3 mol) of propionaldehyde and
stirring for 1 hour at room temperature.

e Remove the liberated a-pinene under high vacuum.

e Add 200 mL of THF, followed by 150 mL of 3 M aqueous NaOH.
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o Carefully add 150 mL of 30% hydrogen peroxide dropwise, maintaining the temperature
below 40 °C. Caution: This oxidation is exothermic.

¢ Stir for 3 hours at 40 °C.

o Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of
diethyl ether.

+ Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
by rotary evaporation.

» Purify the resulting oil by vacuum distillation (e.g., at ~60—65 °C / 3.0 mmHg) to yield pure
(S)-1-Octyn-3-ol.[6]

Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid
Chromatography (HPLC) is the standard method for this analysis.

Step 1: Column and Mobile Phase Selection

o Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective.
Columns such as Daicel CHIRALPAK® IA, IB, or IC are excellent starting points.[8]

* Mobile Phase: Normal phase chromatography often provides the best resolution for
propargylic alcohols. A typical mobile phase is a mixture of hexane and isopropanol (IPA) or
ethanol. A starting composition of 90:10 (Hexane:IPA) is recommended.[9]

» Additives: For alcohols, additives are not usually necessary.

Step 2: Method Development and Analysis

e Prepare a ~1 mg/mL solution of the racemic 1-octyn-3-ol as a reference standard.
e Prepare a ~1 mg/mL solution of the synthesized (S)-1-Octyn-3-ol sample.

o Set the HPLC flow rate to 1.0 mL/min and the UV detection wavelength to a low value where
the analyte absorbs (e.g., 210 nm), as there is no strong chromophore.
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Inject the racemic standard to confirm the separation of the two enantiomer peaks.

If separation is poor, adjust the ratio of hexane to alcohol. Increasing the hexane percentage
will increase retention and may improve resolution, while increasing the alcohol percentage
will decrease retention.

Once baseline resolution is achieved, inject the synthesized sample.

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) =
(Area_S - Area_R) / (Area_S + Area_R) ] x 100

Chemical Reactivity and Synthetic Applications

The synthetic utility of (S)-1-Octyn-3-ol stems from the distinct reactivity of its two functional

groups.

Reactions of the Hydroxyl Group

Protection: The secondary alcohol can be protected with common protecting groups (e.g.,
silyl ethers like TBS or TIPS, or as a THP ether) to allow for selective reaction at the alkyne
terminus.

Esterification: The alcohol can be acylated to form esters using acid chlorides or anhydrides,
often in the presence of a base like pyridine or triethylamine.[10][11] This is a common
derivatization and can also be used for kinetic resolution.

Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) converts the alcohol to
the corresponding ynone, 1-octyn-3-one.

Reactions of the Terminal Alkyne

The terminal alkyne is acidic (pKa = 25) and can be deprotonated with a strong base (e.g., n-

BuLi, Grignard reagents) to form a nucleophilic acetylide. This nucleophile can then participate

in a variety of powerful carbon-carbon bond-forming reactions.

Sonogashira Coupling: This is a palladium- and copper-catalyzed cross-coupling reaction
between the terminal alkyne and an aryl or vinyl halide.[12][13] It is a cornerstone of modern
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organic synthesis for creating sp-sp? carbon-carbon bonds, widely used in the synthesis of
pharmaceuticals and organic materials.[12][14]

Caption: Sonogashira Cross-Coupling Reaction.

» Alkylation: The acetylide can react with alkyl halides in an Sn2 reaction to extend the carbon
chain.

« Addition to Carbonyls: The acetylide can add to aldehydes or ketones to form new, more
complex propargylic alcohols.

Safety and Handling

(S)-1-Octyn-3-ol is a combustible liquid and should be handled with appropriate care in a well-
ventilated fume hood.[4] It is incompatible with strong oxidizing agents, acid chlorides, and acid
anhydrides.[4] Personal protective equipment (PPE), including safety glasses, lab coat, and
chemical-resistant gloves, should be worn at all times. Store in a cool, dry place in a tightly
sealed container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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